molecular formula C13H9ClF2S B7998010 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998010
M. Wt: 270.73 g/mol
InChI Key: WFIHHOQBTMRILN-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is a derivative of benzene, featuring chlorine, fluorine, and a sulfanylmethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfanylmethylation reactions. One common synthetic route involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions for these reactions include palladium catalysts, bases, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene: This compound has a similar structure but with different substitution patterns on the benzene ring.

    1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene: This compound features additional halogen atoms, which may alter its reactivity and properties.

Properties

IUPAC Name

2-chloro-4-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-13-7-11(16)2-1-9(13)8-17-12-5-3-10(15)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIHHOQBTMRILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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